molecular formula C20H14Cl2N2OS B5417088 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile

Cat. No. B5417088
M. Wt: 401.3 g/mol
InChI Key: XVJQFYALNDYOOS-OQLLNIDSSA-N
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Description

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCTA, and it belongs to the class of compounds known as acrylonitriles. The unique structure of DCTA makes it an interesting molecule to study, as it has the potential to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of DCTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. For example, DCTA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, DCTA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in a wide range of cellular processes.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammation. These effects are believed to be due to the ability of DCTA to modulate various signaling pathways within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCTA in lab experiments is its potent activity against cancer cells. This makes it an attractive compound for researchers studying cancer biology and developing new cancer therapies. However, one limitation of using DCTA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on DCTA. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is in the development of new antifungal and antibacterial agents based on the compound's ability to inhibit the growth of these organisms. Additionally, further studies are needed to fully understand the mechanism of action of DCTA and to identify other potential therapeutic targets for the compound.

Synthesis Methods

DCTA can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with thiourea and ethyl cyanoacetate. The resulting product is then treated with 4-ethoxybenzaldehyde to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

DCTA has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where DCTA has been shown to exhibit potent anticancer activity. In addition, DCTA has also been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of bacteria.

properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2OS/c1-2-25-16-6-3-13(4-7-16)9-15(11-23)20-24-19(12-26-20)14-5-8-17(21)18(22)10-14/h3-10,12H,2H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQFYALNDYOOS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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